

Tedalinab: A CB2 Agonist for Chronic Pain - A Technical Overview

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Compound of Interest		
Compound Name:	Tedalinab	
Cat. No.:	B611276	Get Quote

DISCLAIMER: Publicly available information on the clinical and preclinical development of **Tedalinab** (GRC 10693) is limited. This document summarizes the currently accessible data and provides context based on standard methodologies for the preclinical assessment of cannabinoid receptor agonists in chronic pain models. Quantitative data from specific studies on **Tedalinab** are largely unavailable in the public domain.

Introduction

Tedalinab (also known as GRC 10693) is an experimental, orally bioavailable small molecule developed by Glenmark Pharmaceuticals that acts as a selective cannabinoid receptor 2 (CB2R) agonist. It was investigated as a potential therapeutic agent for chronic inflammatory and neuropathic pain, including osteoarthritis. The therapeutic rationale for a selective CB2R agonist is to provide analgesia by modulating inflammatory responses and neuronal signaling without the psychotropic side effects associated with cannabinoid receptor 1 (CB1R) activation.

Mechanism of Action

Tedalinab exerts its effects by selectively binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). In the context of chronic pain, CB2 receptors are upregulated in immune cells, glial cells, and to some extent, in peripheral sensory neurons in response to tissue injury and inflammation. Activation of CB2R is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This initiates a downstream signaling cascade that can



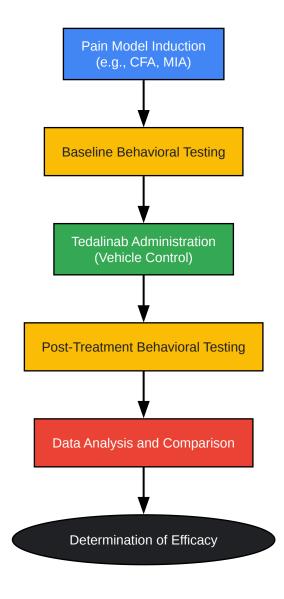
modulate the activity of several ion channels and signaling pathways involved in nociception and inflammation.

Signaling Pathway

The activation of the CB2 receptor by an agonist like **Tedalinab** can trigger multiple intracellular signaling pathways that collectively contribute to its analgesic and anti-inflammatory effects. A representative signaling cascade is depicted below.









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